molecular formula C13H16N2OS B5797081 2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide

Cat. No.: B5797081
M. Wt: 248.35 g/mol
InChI Key: PXIYFOKGAAIIEC-UHFFFAOYSA-N
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Description

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide is an organic compound with the molecular formula C14H18N2OS It is a benzamide derivative where the benzamide moiety is substituted with a 2-methyl group and a pyrrolidine-1-carbothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide typically involves the reaction of 2-methylbenzoic acid with pyrrolidine-1-carbothioamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 2-methylbenzoic acid and pyrrolidine-1-carbothioamide.

    Reaction Conditions: The reaction is usually conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to activate the carboxylic acid group.

    Reaction Mechanism: The activated carboxylic acid reacts with pyrrolidine-1-carbothioamide to form the corresponding benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioamide group to an amine group.

    Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the benzamide.

Scientific Research Applications

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: Used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors. The thioamide group can form hydrogen bonds and other interactions with the active sites of proteins, affecting their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-N-(pyrrolidine-1-carbothioyl)benzamide
  • 2-methyl-N-(1-pyrrolidinylcarbonothioyl)benzamide
  • N-(pyrrolidine-1-carbothioyl)benzamide

Uniqueness

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide is unique due to the presence of the 2-methyl group, which can influence its chemical reactivity and biological activity. This substitution can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-methyl-N-(pyrrolidine-1-carbothioyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS/c1-10-6-2-3-7-11(10)12(16)14-13(17)15-8-4-5-9-15/h2-3,6-7H,4-5,8-9H2,1H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXIYFOKGAAIIEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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